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Compound of Interest

5-methyl-1H-pyrazole-3-
Compound Name: )
carboxamide

cat. No.: B1316015

An In-Depth Technical Guide to the Chemical Properties of 5-methyl-1H-pyrazole-3-
carboxamide

Executive Summary

This technical guide provides a comprehensive analysis of 5-methyl-1H-pyrazole-3-
carboxamide, a heterocyclic compound of significant interest to researchers in medicinal
chemistry and drug development. The pyrazole nucleus is a well-established "privileged
scaffold" in pharmacology, appearing in numerous approved drugs.[1] This document
delineates the core physicochemical properties of the title compound, presents a validated
synthetic protocol, details methods for its analytical characterization, and explores its chemical
reactivity. Furthermore, it contextualizes the compound's relevance by discussing the broader
biological activities of the pyrazole-carboxamide class, thereby offering field-proven insights for
its application in research and discovery pipelines.

Introduction: The Pyrazole Scaffold in Modern Drug
Discovery

The pyrazole ring system is a cornerstone of heterocyclic chemistry and a highly valued
pharmacophore in drug discovery.[2] Its unique electronic properties, metabolic stability, and
ability to act as a versatile scaffold for diverse functionalization have led to its incorporation into
a wide array of therapeutic agents.[1] Pyrazole derivatives have demonstrated a vast spectrum
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of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase
inhibitory effects.[2][3][4] The carboxamide moiety, when attached to the pyrazole core, further
enhances the molecule's ability to form crucial hydrogen bond interactions with biological
targets, a key feature in designing potent and selective drugs.[4] This guide focuses specifically
on the 5-methyl substituted 3-carboxamide derivative, providing the foundational chemical
knowledge required for its synthesis, characterization, and strategic deployment in research
programs.

Core Molecular Data and Physicochemical
Properties

5-methyl-1H-pyrazole-3-carboxamide is a stable, solid organic compound at ambient
conditions. The presence of the methyl group at the 5-position and the carboxamide at the 3-
position defines its specific reactivity and potential for biological interaction. Its fundamental
properties are summarized below.

Property Value Source

5-methyl-1H-pyrazole-3-

UPAC Name carboxamide

CAS Number 4027-55-8 [5]
Molecular Formula CsH7Ns0

Molecular Weight 125.13 g/mol [6]
Predicted Boiling Point 373.6 £ 30.0 °C [7]
Predicted pKa 12.90+0.10 [7]
Predicted Density 1.142 + 0.06 g/cm?3 [7]

Synthesis and Characterization

The synthesis of pyrazole-carboxamides is a well-established process in organic chemistry,
typically proceeding through a key pyrazole ester intermediate. The following protocol
describes a reliable, two-step method for laboratory-scale preparation, emphasizing the causal
logic behind each procedural choice.
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Synthetic Workflow

The overall synthetic strategy involves two primary transformations:

e Cyclocondensation: Formation of the pyrazole ring by reacting a [3-dicarbonyl compound with
a hydrazine source.

o Amidation: Conversion of the resulting carboxylate ester into the target primary carboxamide.
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Caption: Synthetic workflow for 5-methyl-1H-pyrazole-3-carboxamide.
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Experimental Protocol: Synthesis

Part A: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Intermediate)[8]

e Reaction Setup: To a solution of ethyl 2,4-dioxopentanoate in absolute ethanol, add
hydrazine hydrate dropwise at 0°C. The use of a low temperature is critical to control the
initial exothermic reaction.

o Cyclization: Allow the reaction mixture to warm to room temperature and subsequently reflux
for 4-6 hours. Refluxing provides the necessary thermal energy to drive the cyclization and
dehydration steps, leading to the formation of the stable aromatic pyrazole ring.

e Monitoring: The reaction progress must be monitored by Thin Layer Chromatography (TLC).
This ensures the complete consumption of the starting materials before proceeding,
preventing contamination of the intermediate.

e Workup and Isolation: Upon completion, cool the mixture and remove the solvent under
reduced pressure. The resulting crude product can be purified by column chromatography or
recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ester
intermediate.

Part B: Amidation to 5-methyl-1H-pyrazole-3-carboxamide

e Reaction: The purified ethyl 5-methyl-1H-pyrazole-3-carboxylate is suspended in a
concentrated aqueous or methanolic solution of ammonia.

» Conversion: The mixture is heated in a sealed vessel. The elevated temperature and
pressure facilitate the nucleophilic attack of ammonia on the ester carbonyl, leading to the
displacement of the ethoxy group and formation of the primary amide.

« |solation and Purification: After cooling, the product typically precipitates from the solution.
The solid is collected by filtration, washed with cold water to remove residual ammonia and
salts, and dried. For ultimate purity, recrystallization from a solvent such as isopropyl alcohol
is recommended.[2]

Analytical Characterization
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Confirmation of the final product's identity and purity is achieved through a combination of

standard spectroscopic techniques.

Click to download full resolution via product page

Caption: 2D Structure of 5-methyl-1H-pyrazole-3-carboxamide.
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Chemical Reactivity and Stability

The reactivity of 5-methyl-1H-pyrazole-3-carboxamide is governed by its constituent
functional groups: the pyrazole ring and the carboxamide side chain.

¢ N-H Tautomerism and Acidity: The proton on the pyrazole nitrogen (N1) is acidic and can be
removed by a suitable base. The resulting pyrazolate anion is a potent nucleophile. This
allows for facile N-alkylation or N-acylation reactions to generate a library of derivatives.[2]

» Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution,
primarily at the C4 position, although the ring is generally considered electron-deficient
compared to pyrrole.

o Carboxamide Group Reactivity: The amide functional group is relatively stable but can be
hydrolyzed to the corresponding carboxylic acid (5-methyl-1H-pyrazole-3-carboxylic acid)
under harsh acidic or basic conditions with prolonged heating.[11] It can also be dehydrated
to a nitrile under specific conditions.

Applications in Research and Drug Development

The 5-methyl-1H-pyrazole-3-carboxamide scaffold is a validated starting point for the
development of biologically active molecules. Its utility stems from its structural and electronic
properties which allow it to engage with a variety of biological targets.

e Enzyme Inhibition: The pyrazole-carboxamide framework is prevalent in many kinase
inhibitors, where the N-H and C=0 groups form critical hydrogen bonds within the ATP-
binding pocket of the enzyme.[4][12] This motif is also found in inhibitors of other enzymes,
such as carbonic anhydrase.[4]

e Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their
antiproliferative effects against various cancer cell lines.[3][13] Some have been shown to
exert their effects through mechanisms such as DNA binding and cleavage, highlighting the
scaffold's ability to serve as a platform for DNA-interactive agents.[3]

o Antimicrobial and Anthelmintic Activity: The structural motif has been successfully employed
in the development of novel agents against drug-resistant bacteria and parasitic nematodes.
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[2][14] Optimization of the substituents on the pyrazole ring and the carboxamide nitrogen
has led to compounds with potent and selective activity.[14]

Conclusion

5-methyl-1H-pyrazole-3-carboxamide is a chemically robust and synthetically accessible
molecule that serves as a high-value building block for medicinal chemistry and chemical
biology. Its well-defined physicochemical properties, predictable reactivity, and the established
biological relevance of the pyrazole-carboxamide scaffold make it an important compound for
researchers. This guide provides the core technical knowledge necessary to synthesize,
validate, and strategically utilize this compound in the pursuit of novel therapeutic agents and
chemical probes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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